

Pimpinellin vs. Other Furanocoumarins: A Comparative Guide to Bioactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of **pimpinellin** and other prominent furanocoumarins, including bergapten, xanthotoxin, and angelicin. The information presented herein is supported by experimental data to facilitate an objective evaluation of these compounds for potential therapeutic applications.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the efficacy of **pimpinellin** and other selected furanocoumarins across various biological assays.

Table 1: Anticancer Activity (IC50 in μM)



Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Pimpinellin	MGC-803	Gastric Cancer	14.4 ± 0.3	[1]
PC3	Prostate Cancer	20.4 ± 0.5	[1]	
A375	Malignant Melanoma	29.2 ± 0.6	[1]	_
Bergapten	ВСРАР	Papillary Thyroid Cancer	10 and 15 (dosedependent inhibition)	[2]
Xanthotoxin	HepG2	Liver Cancer	~50 (visual estimate from graph)	
Angelicin	A549	Lung Carcinoma	Not specified	[3]
SH-SY5Y	Neuroblastoma	Not specified		

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound	Microorganism	Туре	MIC (μg/mL)	Reference
Pimpinellin	Mycobacterium intracellulare	Bacteria	-	
Bergapten	Mycobacterium intracellulare	Bacteria	-	
Xanthotoxin	Mycobacterium intracellulare	Bacteria	-	
Angelicin	Porphyromonas gingivalis	Bacteria	3.125	_
Psoralen	Porphyromonas gingivalis	Bacteria	6.25	

Note: Further quantitative data for direct comparison is limited in the reviewed literature.



Table 3: Anti-inflammatory Activity

Compound	Model	Key Findings	Reference
Pimpinellin	LPS-induced macrophage inflammation	Inhibits PARP1 activation and promotes its degradation.	
Bergapten	LPS-induced inflammation in RAW264.7 cells	Suppresses JAK/STAT activation and ROS production.	
Xanthotoxin	LPS-stimulated RAW 264.7 cells	Attenuates pro- inflammatory cytokine production by inhibiting the JAK/STAT pathway.	_
Angelicin	LPS-induced inflammation	Inhibits NF-kB and MAPK (p38 and JNK) signaling pathways.	

Table 4: Neuroprotective and Anticholinesterase Activity



Compound	Bioactivity	Test System	Efficacy (% Inhibition or IC50)	Reference
Pimpinellin	Acetylcholinester ase Inhibition	Ellman's Method	66.55% inhibition	
Butyrylcholineste rase Inhibition	Ellman's Method	-		
Bergapten	Neuroprotection	Paclitaxel- induced neuroinflammato ry pain	Attenuated thermal hypersensitivity	
Xanthotoxin	Neuroprotection	Various neurological condition models	Shows neuroprotective, antioxidant, and anti-inflammatory characteristics	
Oxypeucedanin	Anticonvulsant	Zebrafish PTZ seizure model	EC50 = 25 ± 8 μM (GABAA receptor modulation)	
Imperatorin	Anticonvulsant	Mouse maximal electroshock-induced seizure	Raised seizure threshold by 38- 68%	

Signaling Pathways and Mechanisms of Action

The bioactivities of these furanocoumarins are mediated through the modulation of several key signaling pathways.

Pimpinellin: PI3K/Akt and PARP1 Degradation Pathways

Pimpinellin has been shown to inhibit collagen-induced platelet aggregation by suppressing the PI3K/Akt/GSK3β signaling pathway. In the context of inflammation, it promotes the

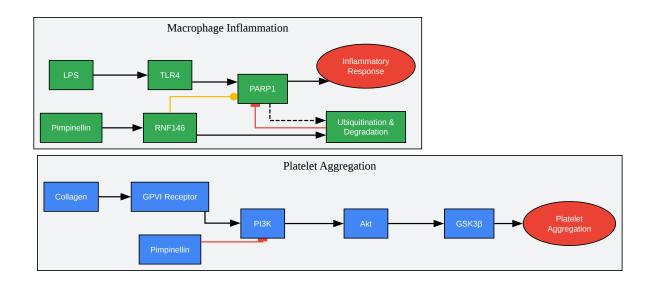




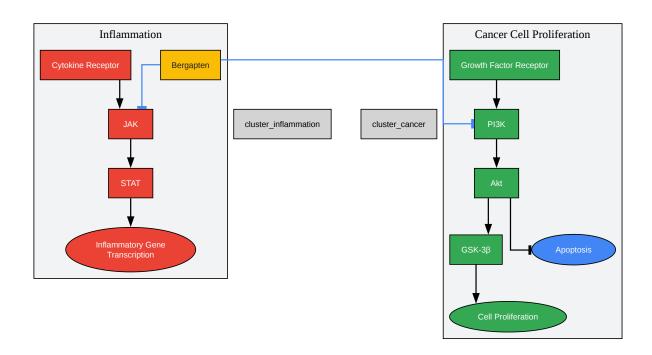


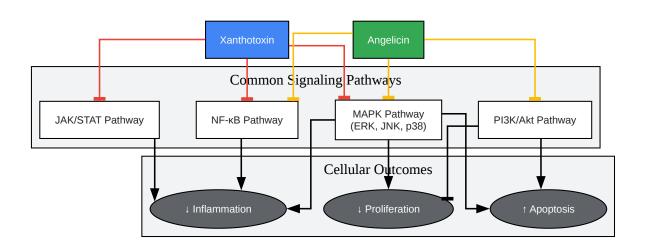
RNF146-mediated ubiquitination and subsequent degradation of PARP1, thereby reducing the inflammatory response in macrophages.



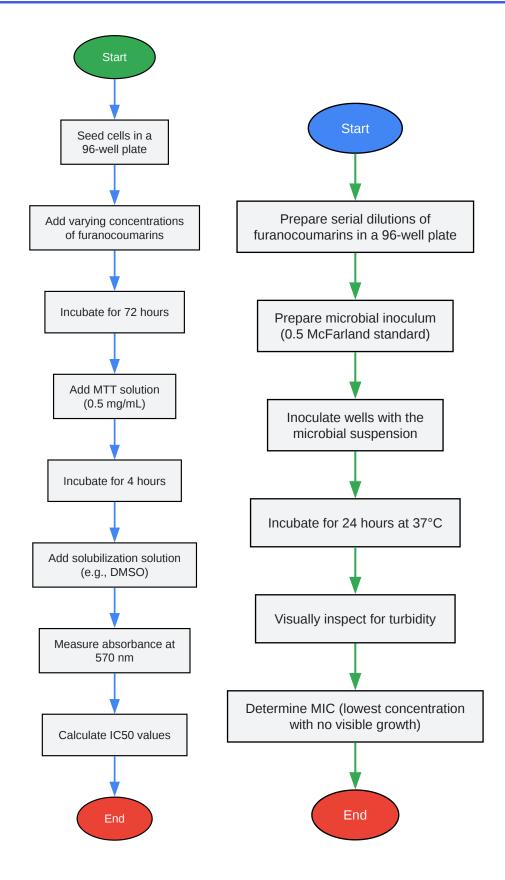












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